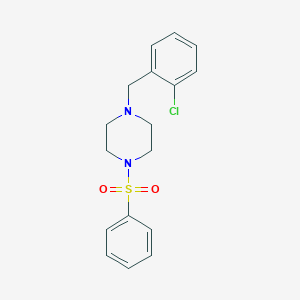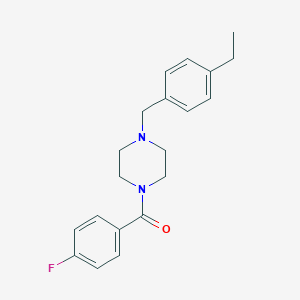
N-(2-chlorophenyl)-2-(dimethylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(dimethylamino)acetamide (CDA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.77 g/mol.
科学研究应用
N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been studied for its potential therapeutic applications in various fields of medicine including oncology, neurology, and immunology. In oncology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to modulate the immune response and has potential as an immunomodulatory agent.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(dimethylamino)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. N-(2-chlorophenyl)-2-(dimethylamino)acetamide has also been shown to induce apoptosis in cancer cells through the mitochondrial pathway. Additionally, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to modulate the activity of various signaling pathways including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to reduce oxidative stress and inflammation. In immunology, N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been shown to modulate the immune response by regulating cytokine production and T cell activation.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-2-(dimethylamino)acetamide in lab experiments is its high purity and stability. N-(2-chlorophenyl)-2-(dimethylamino)acetamide is also easily synthesized and can be obtained in large quantities. One limitation of using N-(2-chlorophenyl)-2-(dimethylamino)acetamide is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate safety precautions when handling N-(2-chlorophenyl)-2-(dimethylamino)acetamide in lab experiments.
未来方向
There are several potential future directions for N-(2-chlorophenyl)-2-(dimethylamino)acetamide research. One area of interest is the development of N-(2-chlorophenyl)-2-(dimethylamino)acetamide analogs with improved efficacy and safety profiles. Another area of interest is the investigation of N-(2-chlorophenyl)-2-(dimethylamino)acetamide's potential as a therapeutic agent for other diseases such as autoimmune disorders and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(dimethylamino)acetamide and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-(dimethylamino)acetamide is a chemical compound with potential therapeutic applications in various fields of medicine. Its synthesis method is well-established and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, future directions for research hold promise for the development of new therapeutic agents based on N-(2-chlorophenyl)-2-(dimethylamino)acetamide.
合成方法
N-(2-chlorophenyl)-2-(dimethylamino)acetamide can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with chloroacetyl chloride to form N-(2-chlorophenyl)acetamide. This intermediate is then reacted with dimethylamine in the presence of a base to produce N-(2-chlorophenyl)-2-(dimethylamino)acetamide. The yield of this reaction is typically around 70% and the purity can be improved through recrystallization.
属性
产品名称 |
N-(2-chlorophenyl)-2-(dimethylamino)acetamide |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,14) |
InChI 键 |
CMHOWUYRPKANHW-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Cl |
规范 SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



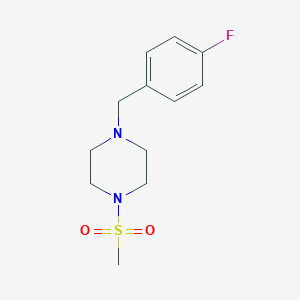
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)

![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)

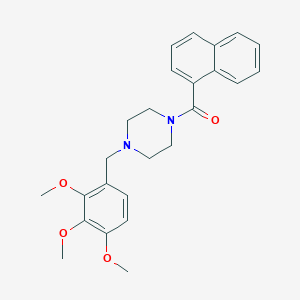
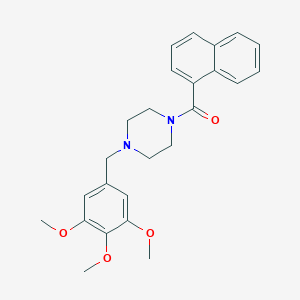
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)
